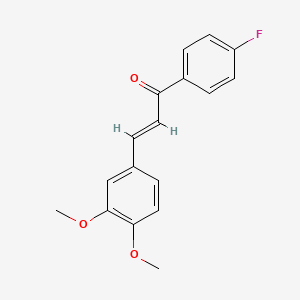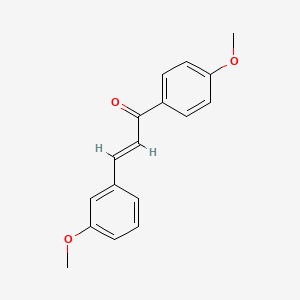
3,4'-Dimethoxychalcon
Übersicht
Beschreibung
3,4’-Dimethoxychalcone is a compound with the linear formula C17H16O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has been identified as a caloric restriction mimetic and has been used in various chemical syntheses .
Synthesis Analysis
Substituted chalcones like 3,4’-Dimethoxychalcone are typically synthesized from a condensation reaction between acetophenone and benzaldehyde in 50% potassium hydroxide at room temperature, subsequently neutralized by 50% acetic acid .Molecular Structure Analysis
The molecular structure of 3,4’-Dimethoxychalcone consists of 17 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The average mass is 268.307 Da and the monoisotopic mass is 268.109955 Da .Chemical Reactions Analysis
Chalcones are important moieties used as starting molecules in synthesizing useful polycyclic aromatic compounds . One of the basic synthetic procedures occurs via Claisen-Schmidt condensation, which can be illustrated by the reaction between carbonyl compounds, forming aromatic ketone .Physical And Chemical Properties Analysis
3,4’-Dimethoxychalcone has a density of 1.1±0.1 g/cm³, a boiling point of 421.8±45.0 °C at 760 mmHg, and a flash point of 200.7±15.1 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Wirkmechanismus
Target of Action
The primary target of 3,4’-Dimethoxychalcone (3,4-DC) is the autophagy pathway . It induces autophagy in several cell lines from endothelial, myocardial, and myeloid/macrophagic origin .
Mode of Action
3,4-DC interacts with its targets by inducing the deacetylation of cytoplasmic proteins and stimulating autophagy flux . It enhances TFEB-mediated autophagy , a process that involves the degradation and recycling of cellular components .
Biochemical Pathways
The compound affects the AMPK-TRPML1-calcineurin signaling pathway . This pathway plays a crucial role in regulating autophagy and lysosomal function. 3,4-DC enhances autophagy by promoting TFEB activity , a master regulator of lysosomal and autophagy genes .
Result of Action
3,4-DC has been shown to alleviate pyroptosis and necroptosis after spinal cord injury . It reduces glial scar area and motor neuron death, and improves functional recovery after spinal cord injury . Furthermore, it inhibits pyroptosis and necroptosis by enhancing autophagy .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4'-Dimethoxychalcone in lab experiments is its potential therapeutic properties. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer effects, making it a promising compound for further research. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how 3,4'-Dimethoxychalcone exerts its therapeutic effects.
Zukünftige Richtungen
There are various future directions for the research of 3,4'-Dimethoxychalcone. One direction is to further explore its potential therapeutic properties, including its effects on various diseases such as cardiovascular disease and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and identify potential targets for drug development. Finally, studies on the pharmacokinetics and toxicity of 3,4'-Dimethoxychalcone are needed to determine its safety and efficacy as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Neurologie
3,4'-Dimethoxychalcon: hat sich in der Neurologie als vielversprechend erwiesen, insbesondere bei der Verbesserung der Autophagie und der Linderung von Zuständen wie Pyroptose und Nekroptose nach Rückenmarksverletzungen . Diese Verbindung wirkt als Nachahmung einer kalorischen Restriktion, die eine TFEB-vermittelte Autophagie induzieren kann, ein Prozess, der für die zelluläre Reparatur und Aufrechterhaltung entscheidend ist .
Kardiologie
In der Kardiologie wurde This compound als Induktor der Autophagie in Zelllinien identifiziert, die für die kardiovaskuläre Gesundheit relevant sind . Es hat sich gezeigt, dass es das Potenzial hat, die Neointimalhyperplasie und Aortenläsionen in Mausmodellen der Atherosklerose zu reduzieren, was auf eine schützende Rolle gegen Herz-Kreislauf-Erkrankungen hindeutet .
Onkologie
Die autophagieinduzierenden Eigenschaften von This compound erstrecken sich auch auf die Onkologie. Es wurde beobachtet, dass es die Wirksamkeit der Antikrebschemotherapie in vivo verbessert, was auf sein Potenzial als Zusatztherapie bei der Krebsbehandlung hindeutet .
Pharmakologie
Pharmakologisch wird This compound auf seine therapeutischen Wirkungen bei neuroinflammatorischen Erkrankungen und seine Rolle bei der Verbesserung der funktionellen Erholung von Verletzungen untersucht . Seine Fähigkeit, die Auswirkungen einer kalorischen Restriktion nachzuahmen, eröffnet Möglichkeiten für seinen Einsatz in verschiedenen therapeutischen Anwendungen.
Biochemie
Biochemisch ist This compound am lysosomalen Abbau potenziell schädlichen Materials in Zellen beteiligt, was die Anpassung an Belastungen wie Nährstoffmangel und oxidativen Stress erleichtert . Dieser Prozess ist für die Aufrechterhaltung des systemischen Stoffwechsels und der Immunantwort unerlässlich.
Molekularbiologie
In der Molekularbiologie werden This compound und verwandte Chalcone auf ihre potenzielle antimalarielle Aktivität untersucht, indem sie an Falcipain-2 binden, eine Protease, die am Abbau von Hämoglobin in Plasmodium-infizierten roten Blutkörperchen beteiligt ist .
Dermatologie
Dermatologisch wurden Chalcone, einschließlich This compound, auf ihre Rolle bei der Behandlung von Hauterkrankungen wie Pigmentierungsproblemen, kutaner Leishmaniose und Ausschlägen untersucht . Sie können auch als aktive Bestandteile in Sonnenschutzmitteln dienen, da sie die Expression cytoprotektiver Gene und die Reduktion von oxidativem Stress bewirken .
Immunologie
In der Immunologie ist die autophagieinduzierende Wirkung von This compound von Bedeutung, da sie zur Aufrechterhaltung der Homöostase des Organismus und zur Kontrolle der Immunantwort beiträgt . Dies ist besonders relevant im Zusammenhang mit dem Altern und altersbedingten Erkrankungen.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3,4’-Dimethoxychalcone plays a crucial role in biochemical reactions, primarily through its ability to induce autophagy. Autophagy is a cellular process that degrades and recycles cellular components, which is essential for maintaining cellular homeostasis. 3,4’-Dimethoxychalcone interacts with several biomolecules, including the transcription factor EB (TFEB), which is a master regulator of lysosomal biogenesis and autophagy. By enhancing TFEB activity, 3,4’-Dimethoxychalcone promotes the formation of autophagosomes and the degradation of damaged cellular components .
Cellular Effects
3,4’-Dimethoxychalcone has been shown to exert significant effects on various cell types, including endothelial cells, myocardial cells, and macrophages. It induces autophagy in these cells, leading to the aggregation of autophagosome markers such as GFP-LC3 in the cytoplasm. This compound also influences cell signaling pathways, including the AMPK-TRPML1-calcineurin pathway, which is involved in autophagy regulation. Additionally, 3,4’-Dimethoxychalcone affects gene expression by promoting the nuclear translocation of TFEB, thereby enhancing the expression of autophagy-related genes .
Molecular Mechanism
At the molecular level, 3,4’-Dimethoxychalcone exerts its effects by binding to and activating TFEB. This activation leads to the transcription of genes involved in lysosomal biogenesis and autophagy. Furthermore, 3,4’-Dimethoxychalcone inhibits pyroptosis and necroptosis, two forms of programmed cell death, by enhancing autophagy. The compound’s ability to modulate these cellular processes is mediated through the AMPK-TRPML1-calcineurin signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4’-Dimethoxychalcone have been observed to change over time. The compound is stable under experimental conditions and maintains its autophagy-inducing activity over extended periods. Long-term studies have shown that 3,4’-Dimethoxychalcone can reduce the formation of atherosclerotic lesions and improve functional recovery after spinal cord injury. These effects are attributed to the sustained activation of autophagy and the inhibition of cell death pathways .
Dosage Effects in Animal Models
The effects of 3,4’-Dimethoxychalcone vary with different dosages in animal models. In mouse models of atherosclerosis, local application of 3,4’-Dimethoxychalcone significantly reduced neointimal hyperplasia and aortic lesions. Intraperitoneal injections of the compound also reduced the number of atherosclerotic lesions in the aorta. At high doses, 3,4’-Dimethoxychalcone may exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3,4’-Dimethoxychalcone is involved in metabolic pathways related to autophagy and lysosomal biogenesis. It interacts with enzymes such as AMPK and calcineurin, which are key regulators of autophagy. By modulating these pathways, 3,4’-Dimethoxychalcone enhances the degradation of damaged cellular components and promotes cellular homeostasis .
Transport and Distribution
Within cells, 3,4’-Dimethoxychalcone is transported and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its localization to lysosomes, where it exerts its autophagy-inducing effects. The compound’s distribution within tissues is influenced by its ability to cross cellular membranes and accumulate in specific cell types .
Subcellular Localization
3,4’-Dimethoxychalcone is primarily localized in the cytoplasm, where it induces the formation of autophagosomes. It also promotes the nuclear translocation of TFEB, leading to the activation of autophagy-related genes. The compound’s subcellular localization is critical for its function, as it ensures the targeted activation of autophagy and the degradation of damaged cellular components .
Eigenschaften
IUPAC Name |
(E)-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-15-9-7-14(8-10-15)17(18)11-6-13-4-3-5-16(12-13)20-2/h3-12H,1-2H3/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAKRWFRWHZVCZ-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52182-14-6 | |
| Record name | 2-Propen-1-one, 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052182146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






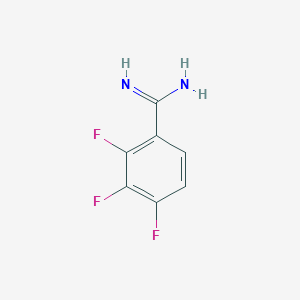

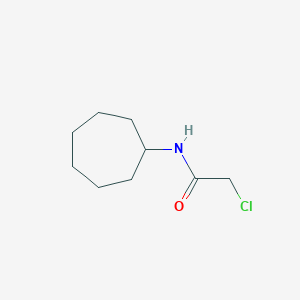
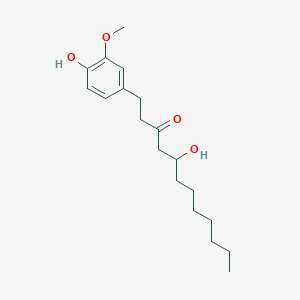
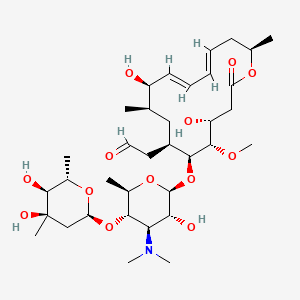
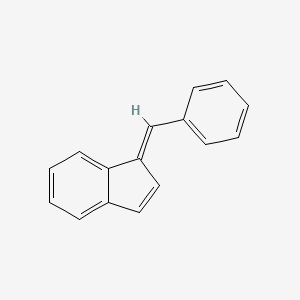
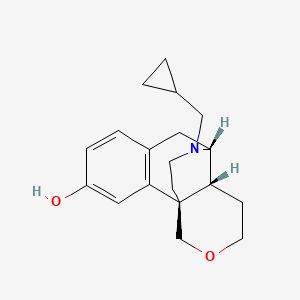
![4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1609393.png)
![4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B1609395.png)
